molecular formula C22H24F3N3O4 B1680824 1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)- CAS No. 205678-31-5

1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-

Cat. No. B1680824
M. Wt: 451.4 g/mol
InChI Key: KSSPHFGIOASRDE-HNNXBMFYSA-N
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Description

SB-273005 is an inhibitor of integrin αvβ3.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has delved into the synthesis and transformation of benzazepine derivatives, showcasing the versatility of these compounds in organic synthesis. For instance, the work by Guerrero et al. (2014) explored the hydrogen-bonded assembly of benzazepine derivatives, leading to the formation of structures with varying dimensions. This study demonstrates the potential of benzazepine derivatives in forming complex molecular architectures, which can be pivotal in the development of new materials and pharmaceuticals (Guerrero et al., 2014).

Potential Therapeutic Applications

Benzazepine derivatives have been investigated for their potential therapeutic applications, particularly as enzyme inhibitors. Kaiser et al. (1987) developed a method for the quantification of a new angiotensin-converting enzyme inhibitor and its metabolite, highlighting the role of benzazepine derivatives in cardiovascular research (Kaiser et al., 1987). This research underscores the importance of benzazepine derivatives in developing new treatments for conditions like hypertension.

Advanced Organic Chemistry Techniques

The synthesis of benzazepine derivatives often involves advanced organic chemistry techniques. For example, Ikemoto et al. (2005) described a practical method for synthesizing a CCR5 antagonist, which involves intricate steps like esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction (Ikemoto et al., 2005). This research exemplifies the complex methodologies employed in the synthesis of benzazepine derivatives, contributing to advancements in organic chemistry.

Heterocyclic Chemistry

Benzazepine derivatives are a significant area of interest in heterocyclic chemistry due to their unique structures and potential applications. Research by Pecherer et al. (1972) on the synthesis of methoxy and methylenedioxy substituted benzazepines adds to the understanding of heterocyclic compounds and their synthesis, providing a foundation for further exploration in this field (Pecherer et al., 1972).

properties

IUPAC Name

2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSPHFGIOASRDE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-

CAS RN

205678-31-5
Record name SB-273005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-273005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
Reactant of Route 2
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
Reactant of Route 3
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
Reactant of Route 4
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
Reactant of Route 5
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
Reactant of Route 6
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-

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